![molecular formula C12H9N3S B14223329 N-Phenylthieno[3,2-d]pyrimidin-4-amine CAS No. 823790-68-7](/img/structure/B14223329.png)
N-Phenylthieno[3,2-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a phenyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule, such as the amino group and the thiophene ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-Phenylthieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Wirkmechanismus
The mechanism of action of N-Phenylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinases . By inhibiting these enzymes, the compound can disrupt cell cycle progression and signal transduction pathways, leading to the inhibition of cell proliferation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
N-Phenylthieno[3,2-d]pyrimidin-4-amine is unique among thienopyrimidine derivatives due to its specific structural features and biological activities. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the same core structure but lack the phenyl group attached to the nitrogen atom.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms in the pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a pyrrole ring fused to the pyrimidine ring instead of a thiophene ring.
The unique structural features of this compound contribute to its distinct biological activities and make it a valuable compound for scientific research and therapeutic applications .
Eigenschaften
CAS-Nummer |
823790-68-7 |
|---|---|
Molekularformel |
C12H9N3S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
N-phenylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)15-12-11-10(6-7-16-11)13-8-14-12/h1-8H,(H,13,14,15) |
InChI-Schlüssel |
GXYWIUDRXPSUGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




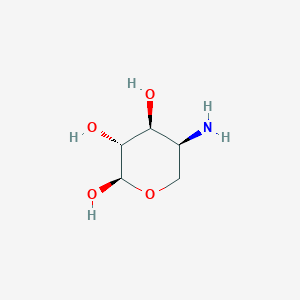
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

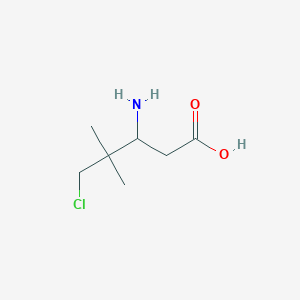
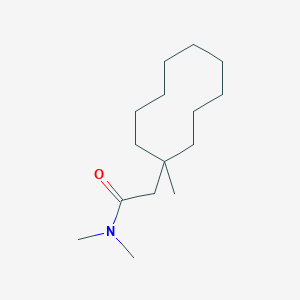
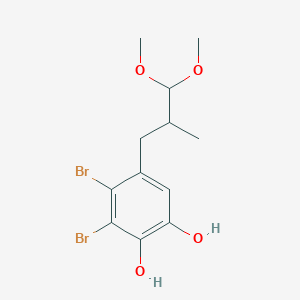
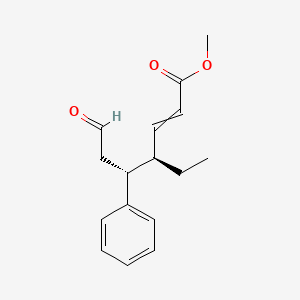
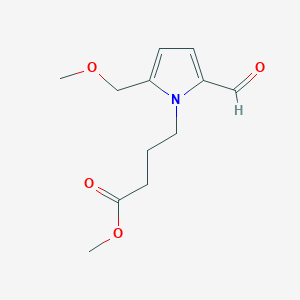

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
